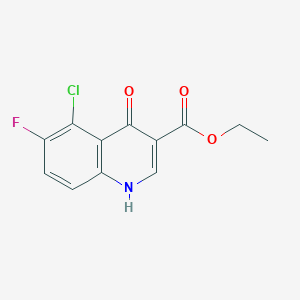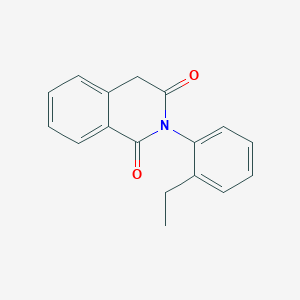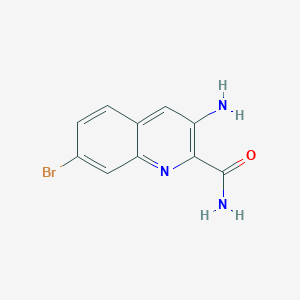![molecular formula C14H11N5O B11849819 2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine CAS No. 104615-29-4](/img/structure/B11849819.png)
2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine typically involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid. This process forms intermediate [1,2,4]triazolo[4,3-c]-quinazolines, which then undergo Dimroth rearrangement to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-mediated, catalyst-free synthesis has been explored for similar compounds, which could potentially be adapted for large-scale production .
化学反应分析
Types of Reactions
2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. For example, acid-catalyzed hydrolysis involves protonation of the nitrogen atom of the quinazoline cycle, followed by the addition of water molecules .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, acid-catalyzed hydrolysis can lead to the formation of formic acid and other derivatives .
科学研究应用
2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine involves its interaction with biomolecular targets through hydrogen bond formation and high dipole moments. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds also exhibit a range of biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
1,3,5-Triazine-2,4-diamines: Known for their aromatic properties and biological activities.
Uniqueness
2-(Furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine is unique due to its specific structure, which combines the quinazoline and triazole rings. This fusion enhances its biological activity and makes it a potent candidate for drug development .
属性
CAS 编号 |
104615-29-4 |
|---|---|
分子式 |
C14H11N5O |
分子量 |
265.27 g/mol |
IUPAC 名称 |
2-(furan-2-yl)-6-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-imine |
InChI |
InChI=1S/C14H11N5O/c1-18-10-6-3-2-5-9(10)13-16-12(11-7-4-8-20-11)17-19(13)14(18)15/h2-8,15H,1H3 |
InChI 键 |
KGSMZKRLPSCYOA-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C3=NC(=NN3C1=N)C4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


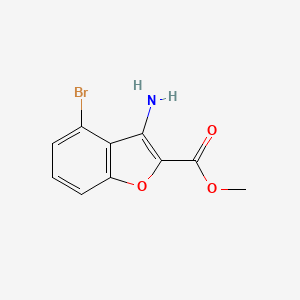
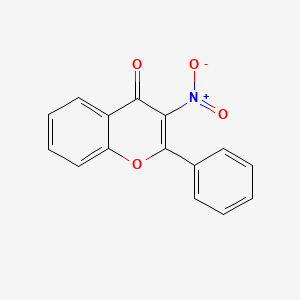
![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)
![2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)
![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)




